molecular formula C31H33NO6 B11063266 dibenzyl (6Z)-2-(4-ethylphenyl)-4-hydroxy-6-(hydroxyimino)-4-methylcyclohexane-1,3-dicarboxylate

dibenzyl (6Z)-2-(4-ethylphenyl)-4-hydroxy-6-(hydroxyimino)-4-methylcyclohexane-1,3-dicarboxylate

Cat. No.: B11063266
M. Wt: 515.6 g/mol
InChI Key: JDZWLJZLGGZOTN-MKCFTUBBSA-N
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Description

DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the hydroxyimino group can produce amines .

Scientific Research Applications

DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with hydroxy, hydroxyimino, and carboxylate groups. Examples include:

Uniqueness

What sets DIBENZYL 2-(4-ETHYLPHENYL)-4-HYDROXY-6-HYDROXYIMINO-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE apart is its combination of functional groups and the specific arrangement of these groups within the molecule.

Properties

Molecular Formula

C31H33NO6

Molecular Weight

515.6 g/mol

IUPAC Name

dibenzyl (6Z)-2-(4-ethylphenyl)-4-hydroxy-6-hydroxyimino-4-methylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C31H33NO6/c1-3-21-14-16-24(17-15-21)26-27(29(33)37-19-22-10-6-4-7-11-22)25(32-36)18-31(2,35)28(26)30(34)38-20-23-12-8-5-9-13-23/h4-17,26-28,35-36H,3,18-20H2,1-2H3/b32-25-

InChI Key

JDZWLJZLGGZOTN-MKCFTUBBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2C(/C(=N\O)/CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=NO)CC(C2C(=O)OCC3=CC=CC=C3)(C)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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